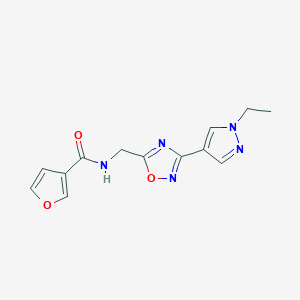

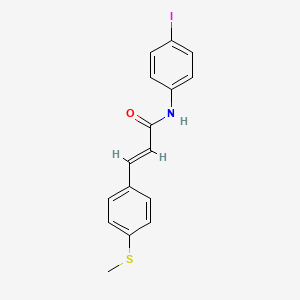

![molecular formula C10H21ClN2O2 B2409297 Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride CAS No. 2416236-73-0](/img/structure/B2409297.png)

Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride” is a chemical compound with the CAS Number: 1403767-13-4 . It has a molecular weight of 200.28 . The compound is also known by its IUPAC name, tert-butyl ((1-aminocyclobutyl)methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10/h4-7,11H2,1-3H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound appears as a white to pale-yellow to yellow-brown liquid or solid . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Organic Synthesis and Material Science

Synthetic Intermediates : The compound has been utilized as an important intermediate in the synthesis of complex molecules. For example, a carbocyclic analogue of a protected β-d-2-deoxyribosylamine has been identified as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving its utility in synthesizing key components for molecular biology (Ober et al., 2004).

Chemoselective Transformations : Studies have shown that silyl carbamates, including those derived from tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate, can be transformed chemoselectively. This is critical for modifying amino protecting groups and has broad implications for organic synthesis, highlighting the compound's versatility in chemical transformations (Sakaitani & Ohfune, 1990).

Pharmaceutical Research

Metabotropic Glutamate Receptor Agonists : The compound serves as a key intermediate for the preparation of agonists of metabotropic glutamate receptor 5, highlighting its significance in developing treatments for neurological conditions (Sun et al., 2014).

Insecticide and Herbicide Analogues : It has been used to create spirocyclopropanated analogues of insecticides and herbicides, showcasing its role in agricultural chemistry. This application underlines the compound's potential for developing new pest control agents with possibly improved efficacy and safety profiles (Brackmann et al., 2005).

Environmental Remediation : Research into the metabolism of related compounds in mice and insects provides insight into the environmental impact and degradation pathways of carbamate-based chemicals, essential for assessing environmental safety and developing remediation strategies (Douch & Smith, 1971).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(11)5-4-6-10;/h4-7,11H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEQIRPVYVDATL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)

![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)

![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)